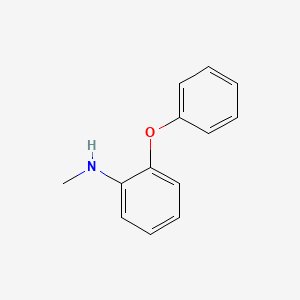
N-甲基-2-苯氧基苯胺
描述
N-methyl-2-phenoxyaniline is a derivative of 2-phenoxyaniline, which is also known as 2-Aminophenyl phenyl ether . It is an organic compound with the molecular formula C12H11NO . The compound forms crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin .
Molecular Structure Analysis
The molecular structure of N-methyl-2-phenoxyaniline consists of a phenyl group (C6H5) attached to an aniline group (NH2) via an oxygen atom . The ‘N-methyl’ part of the name indicates the presence of a methyl group (CH3) attached to the nitrogen atom of the aniline group .科学研究应用
药理学应用
- 抗肿瘤、抗癌和抗血栓特性:N-甲基-N-苯基-3-苯氧基苯胺,一种 N-甲基-2-苯氧基苯胺的衍生物,由于其预测的高生物活性,如抗肿瘤、抗癌和抗血栓作用,以及最小的毒性和致癌影响,在药理学中显示出潜在的应用(Popov, Korchagina, & Karataeva, 2013)。
- 血红蛋白氧亲和力调节剂:与 4-苯氧基苯胺结构相关的化合物,包括 N-甲基-2-苯氧基苯胺,已被发现作为血红蛋白的变构调节剂,降低其氧亲和力。此特性可在缺血、中风或肿瘤放射治疗等临床场景中受益(Randad, Mahran, Mehanna, & Abraham, 1991)。
催化和材料科学应用
- 苯酚甲基化催化:一项关于用于苯酚催化甲基化的铜钴铁氧体系统研究确定 N-甲基-2-苯氧基苯胺为相关化合物。研究表明该化合物在顺序甲基化过程中发挥作用,有助于反应的选择性(Mathew, Shiju, Sreekumar, Rao, & Gopinath, 2002)。
- 聚合物科学中的电化学:在聚合物科学领域,N-甲基-2-苯氧基苯胺衍生物因其电化学特性而受到研究,特别是在聚(N-甲基苯胺)的形成和降解中。这些研究提供了氧化还原转换过程中结构变化的见解,这对电子设备中的应用至关重要(Planes, Rodríguez, Miras, Pastor, & Barbero, 2014)。
环境应用
- 环境污染物的降解途径:
对 N-甲基-2-苯氧基苯胺衍生物的研究探索了它们在环境污染物降解途径中的作用。例如,能降解各种烷基取代苯胺和苯酚的鞘氨醇菌属 MEA3-1 菌株在其代谢途径中利用 N-甲基-2-苯氧基苯胺衍生物。了解这些途径对于制定策略以减轻此类化合物造成的环境污染至关重要(Dong, Chen, Hou, Li, Zhuang, Huang, Zhou, Li, Wang, Fu, Zhang, Huang, & Wang, 2015)。
作用机制
Target of Action
This compound is a derivative of 2-phenoxyaniline , which is known to form crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin . .
Mode of Action
The mode of action of N-methyl-2-phenoxyaniline is not well-documented. As a derivative of 2-phenoxyaniline, it may share some of its properties. For instance, 2-phenoxyaniline has been used in the preparation of sodium primary amide complex . .
属性
IUPAC Name |
N-methyl-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLMNTMQLZGMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

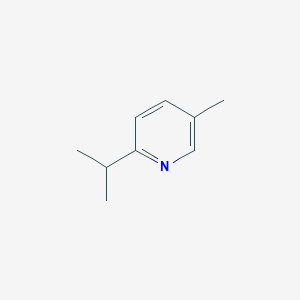
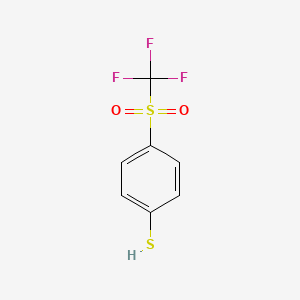
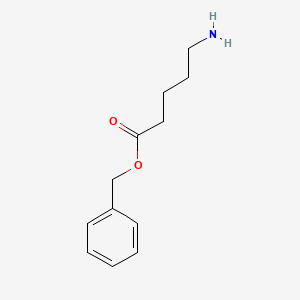

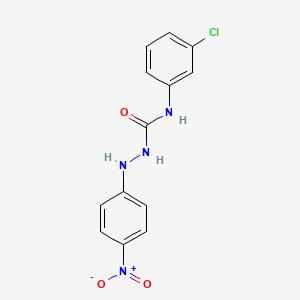

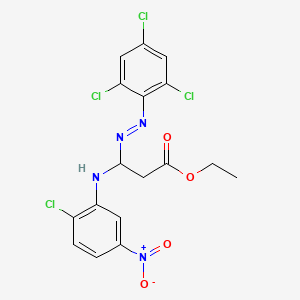
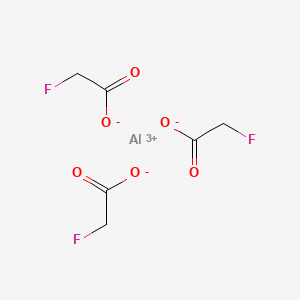
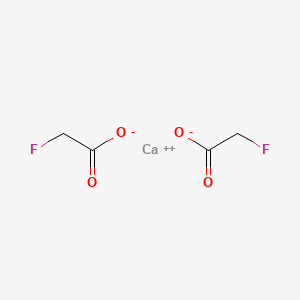

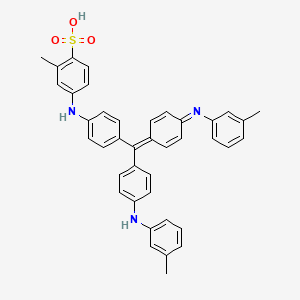
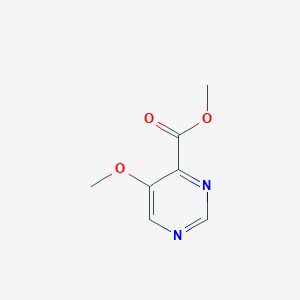

![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)